molecular formula C9H8N2O2 B3046840 2-Ethyl-4-nitrobenzonitrile CAS No. 1312008-58-4

2-Ethyl-4-nitrobenzonitrile

Cat. No. B3046840
CAS RN: 1312008-58-4
M. Wt: 176.17
InChI Key: QPCCFSXLLQTEDD-UHFFFAOYSA-N
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Description

2-Ethyl-4-nitrobenzonitrile is an organic compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a nitro group (-NO2) and a nitrile group (-CN) attached to it . The ethyl group (-C2H5) is also attached to the benzene ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 176.17 . The melting point is between 76-77 degrees Celsius .

Scientific Research Applications

Solubility Studies

  • Solubility in Binary Solvent Mixtures: The solubility of 4-nitrobenzonitrile, a closely related compound to 2-ethyl-4-nitrobenzonitrile, has been studied in various mixed solvents. These studies have shown that solubility increases with temperature and with the composition of ethyl acetate in the solvent mixture (Li Wanxin et al., 2018). This research provides insight into the dissolution behavior of nitrobenzonitrile derivatives in different solvent environments, which is crucial for their application in chemical syntheses and industrial processes.

Thermophysical Properties

  • Heat Capacities and Transition Enthalpies: A study by P. Jiménez et al. (2002) focused on the thermophysical properties of various nitrobenzonitrile isomers, including the 2-isomer. This research involves differential scanning calorimetry to measure temperatures, enthalpies, and entropies of fusion processes and phase transitions (P. Jiménez et al., 2002). Understanding these properties is essential for the use of this compound in material science and engineering applications.

Chemical Synthesis Applications

  • Hydrogenation Studies: Research by Klara Koprivova and L. Červený (2008) on the hydrogenation of nitrobenzonitriles using Raney nickel catalyst provides valuable insights. They found that the position of the nitro group relative to the nitrile group significantly affects the hydrogenation process, influencing the formation of primary amines or other products (Klara Koprivova et al., 2008). This research is relevant for the chemical modification of this compound in organic synthesis.

Structural Analysis

  • Molecular Structure Influences: A study on the electron-withdrawing effects on the molecular structure of 2- and 3-nitrobenzonitrile by J. B. Graneek et al. (2018) utilized rotational spectroscopy to determine structural parameters. They compared these findings to quantum-chemical calculations, providing insights into how electron-withdrawing substituents like the nitro group influence the overall molecular structure (J. B. Graneek et al., 2018). This research is critical in understanding the structural dynamics of this compound and similar compounds.

Safety and Hazards

2-Ethyl-4-nitrobenzonitrile is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or inhaled . The signal word is “Warning” and there are several hazard and precautionary statements associated with it .

properties

IUPAC Name

2-ethyl-4-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-2-7-5-9(11(12)13)4-3-8(7)6-10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCCFSXLLQTEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736658
Record name 2-Ethyl-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1312008-58-4
Record name 2-Ethyl-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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